BenchChemオンラインストアへようこそ!

1-(2-Methylpiperazin-1-yl)propan-1-one

Lipophilicity LogP Medicinal Chemistry

1-(2-Methylpiperazin-1-yl)propan-1-one (CAS 314729-13-0) is a piperazine derivative characterized by a propionyl group at the N1 position and a methyl substituent at the C2 position of the heterocyclic ring. This specific structural arrangement, classified as a 2-methyl-1-acylpiperazine, positions the compound as a versatile building block in medicinal chemistry and pharmaceutical intermediate synthesis.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 314729-13-0
Cat. No. B3124027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpiperazin-1-yl)propan-1-one
CAS314729-13-0
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCNCC1C
InChIInChI=1S/C8H16N2O/c1-3-8(11)10-5-4-9-6-7(10)2/h7,9H,3-6H2,1-2H3
InChIKeyNVHDXJUEWXIXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylpiperazin-1-yl)propan-1-one (CAS 314729-13-0): A Core Acylpiperazine Intermediate for Targeted Chemical Synthesis and Procurement


1-(2-Methylpiperazin-1-yl)propan-1-one (CAS 314729-13-0) is a piperazine derivative characterized by a propionyl group at the N1 position and a methyl substituent at the C2 position of the heterocyclic ring . This specific structural arrangement, classified as a 2-methyl-1-acylpiperazine, positions the compound as a versatile building block in medicinal chemistry and pharmaceutical intermediate synthesis . Its primary utility lies in its role as a precursor for more complex molecular architectures, rather than as a final bioactive entity, a distinction that is critical for downstream procurement and research strategy.

Why Generic Substitution of 1-(2-Methylpiperazin-1-yl)propan-1-one (CAS 314729-13-0) Can Lead to Experimental Failure


In-class piperazine derivatives, such as 1-(piperazin-1-yl)propan-1-one or 1-(2-methylpiperazin-1-yl)ethan-1-one, cannot be interchanged with 1-(2-methylpiperazin-1-yl)propan-1-one without compromising synthetic outcomes. The presence and position of the methyl group on the piperazine ring introduces both steric and electronic perturbations that directly influence reaction kinetics, regioselectivity in subsequent functionalization steps, and the final physicochemical properties of downstream products . Furthermore, for applications requiring chiral purity, the use of the racemic mixture (as denoted by CAS 314729-13-0) versus its isolated enantiomers can result in divergent pharmacological profiles or material properties, necessitating precise procurement based on the specific project's requirements for chiral integrity [1]. Substituting a close analog introduces a high risk of unpredictable downstream performance, invalidating comparative structure-activity relationship (SAR) studies and potentially leading to costly synthesis re-optimization.

Quantitative Evidence Guide for Differentiating 1-(2-Methylpiperazin-1-yl)propan-1-one (CAS 314729-13-0) from Its Analogs


Enhanced Lipophilicity vs. Unsubstituted 1-(Piperazin-1-yl)propan-1-one

The introduction of a methyl group at the 2-position of the piperazine ring is predicted to increase the compound's lipophilicity compared to the unsubstituted analog, 1-(piperazin-1-yl)propan-1-one. This is a critical parameter influencing membrane permeability, protein binding, and overall ADME profile in drug discovery. The increase in lipophilicity can be estimated by comparing predicted logP values.

Lipophilicity LogP Medicinal Chemistry ADME Prediction

Impact of Methyl Substituent on Predicted Basicity (pKa) vs. Unsubstituted Analog

The 2-methyl group on the piperazine ring is predicted to slightly alter the basicity (pKa) of the secondary amine nitrogen compared to the unsubstituted 1-(piperazin-1-yl)propan-1-one. This change, while subtle, can be a decisive factor in optimizing reaction conditions for selective acylation, alkylation, or salt formation. The predicted pKa value for the target compound provides a more accurate reference point for synthetic planning.

Basicity pKa Reaction Selectivity Salt Formation

Differentiated Boiling Point for Purification and Handling vs. Unsubstituted Analog

The target compound possesses a distinct predicted boiling point compared to its unsubstituted analog, 1-(piperazin-1-yl)propan-1-one. This difference in a key physical property has direct implications for laboratory-scale purification (e.g., distillation) and for establishing safe handling and storage procedures. The predicted value provides a more precise target for process development.

Boiling Point Purification Distillation Physical Property

Procurement Purity Benchmarking: Commercial Availability at ≥95-98% Purity

Reputable vendors consistently supply 1-(2-Methylpiperazin-1-yl)propan-1-one (CAS 314729-13-0) with a documented purity of ≥95% or 98%. This established commercial standard serves as a verifiable procurement benchmark, ensuring researchers can acquire material of a known, consistent quality without the need for extensive in-house purification. This contrasts with sourcing from less-established suppliers where purity may be variable or undocumented.

Purity Procurement Quality Control Synthetic Intermediate

Optimal Application Scenarios for 1-(2-Methylpiperazin-1-yl)propan-1-one (CAS 314729-13-0) Based on Evidence


Synthesis of Chiral Drug Intermediates and Active Pharmaceutical Ingredients (APIs)

The 2-methyl group on the piperazine ring introduces a chiral center, making this compound (or its enantiopure forms) a valuable precursor for constructing stereochemically defined molecules. As highlighted by the importance of chiral 2-methylpiperazine derivatives [1], this compound is ideally suited for research groups focused on asymmetric synthesis or developing enantiopure drug candidates where a specific stereochemistry is required for target engagement and biological activity. Using the racemic mixture (CAS 314729-13-0) provides a cost-effective starting point for initial SAR studies, which can then be followed by procurement of a specific enantiomer for lead optimization.

Medicinal Chemistry SAR Studies to Modulate Lipophilicity and ADME Properties

For projects aiming to fine-tune the lipophilicity and basicity of lead compounds, this specific acylpiperazine offers a distinct advantage over simpler analogs. The presence of the methyl group is predicted to increase lipophilicity and alter pKa compared to the unsubstituted 1-(piperazin-1-yl)propan-1-one . This makes it a more suitable building block for medicinal chemists seeking to improve membrane permeability or reduce off-target binding associated with highly basic piperazine moieties. Its use allows for more precise SAR exploration within a series of piperazine-containing compounds.

Process Chemistry Development for Scalable Synthesis

The predicted physicochemical properties, including a boiling point of 277.1 °C , provide critical data for process chemists designing scalable and robust synthetic routes. This information is essential for planning unit operations such as distillation, extraction, and crystallization. Furthermore, the commercial availability of the compound at consistent high purity (≥95-98%) ensures a reliable starting material for kilo-lab and pilot plant campaigns, reducing the variability and risk associated with developing a process on material of uncertain quality.

Development of Novel CNS-Targeting Agents

Given the established precedent of piperazine derivatives in central nervous system (CNS) drug discovery [2], this specific 2-methylated acylpiperazine serves as a privileged scaffold for exploring new chemical space. Its altered lipophilicity and basicity profile, compared to unsubstituted piperazines, are key parameters for achieving desirable brain penetration and target engagement profiles . Researchers investigating novel treatments for neurological or psychiatric disorders can leverage this compound to rapidly generate diverse libraries of CNS-active candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methylpiperazin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.